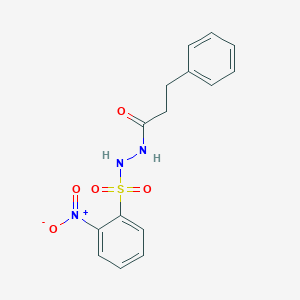
2-nitro-N'-(3-phenylpropanoyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides. This compound is characterized by the presence of a sulfonyl group attached to a hydrazide moiety, with a nitrophenyl and phenyl group as substituents. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products Formed
Reduction: Formation of N’-[(2-aminophenyl)sulfonyl]-3-phenylpropanohydrazide.
Substitution: Formation of various sulfonamide derivatives.
Oxidation: Formation of azides or other oxidized products.
Scientific Research Applications
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide involves its interaction with biological targets through its sulfonyl and hydrazide functional groups. These groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can be compared with other sulfonyl hydrazides, such as:
N’-[(4-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide: Similar structure but with the nitro group in the para position.
N’-[(2-nitrophenyl)sulfonyl]-3-methylpropanohydrazide: Similar structure but with a methyl group instead of a phenyl group.
N’-[(2-nitrophenyl)sulfonyl]-3-phenylbutanohydrazide: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyl-3-phenylpropanehydrazide |
InChI |
InChI=1S/C15H15N3O5S/c19-15(11-10-12-6-2-1-3-7-12)16-17-24(22,23)14-9-5-4-8-13(14)18(20)21/h1-9,17H,10-11H2,(H,16,19) |
InChI Key |
NSIUDDDDNMGRKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















